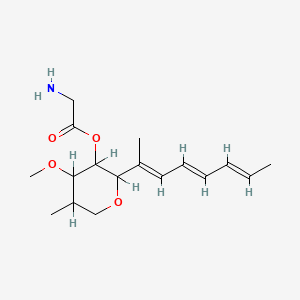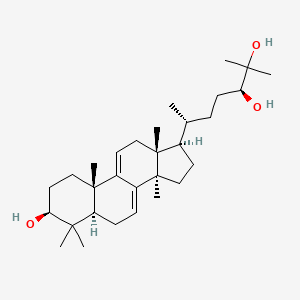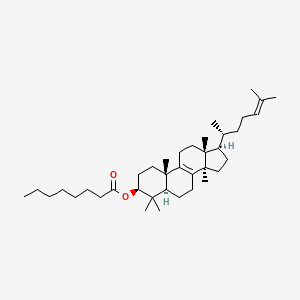
Latrunculin a
Overview
Description
Latrunculin A: is a 2-thiazolidinone macrolide that sequesters G-actin (globular actin) and prevents the assembly of F-actin (filamentous actin). It was first isolated from the aforementioned sea sponge and has drawn significant interest due to its intriguing properties .
Mechanism of Action
Target of Action
Latrunculin A is an actin-binding macrolide . Its primary targets are Actin, alpha skeletal muscle , and Gelsolin . Actin is a protein that forms (together with myosin) the contractile filaments of muscle cells, and is involved in motion and shape change in other types of cells (a process known as chemotaxis). Gelsolin is an actin-binding protein that plays a crucial role in regulating actin filament assembly and disassembly .
Mode of Action
This compound binds to actin monomers near the nucleotide binding cleft with 1:1 stoichiometry . This binding prevents actin monomers from polymerizing, thereby disrupting actin polymerization . It also prevents mitotic spindle formation, thus inhibiting cell replication .
Biochemical Pathways
This compound affects the actin cytoskeleton, which is crucial for maintaining cell shape, integrity, and function. By binding to actin monomers, this compound disrupts the polymerization of actin, leading to the disassembly of actin filaments . This disruption can affect various cellular processes, including cell motility, vesicle trafficking, and maintenance of cell junctions .
Pharmacokinetics
It is known that the compound is produced by certain sponges, including the genus latrunculia . After production in the choanocytes, the latrunculin is transferred via the archeocytes to the vulnerable areas of the sponges where defense is needed, such as injured or regenerating sites .
Result of Action
The binding of this compound to actin monomers results in the disruption of the actin filaments of the cytoskeleton . This disruption can lead to changes in cell morphology and function, as the actin cytoskeleton plays a crucial role in maintaining cell shape and enabling cell movement . In addition, by preventing mitotic spindle formation, this compound can inhibit cell replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in sponges is likely influenced by environmental conditions such as temperature, light, and nutrient availability . Furthermore, the efficacy and stability of this compound may be affected by factors such as pH and the presence of other molecules in the cellular environment .
Biochemical Analysis
Biochemical Properties
Latrunculin A has a significant role in biochemical reactions. It interacts with actin, a crucial protein involved in cell structure and movement . By binding to actin monomers, this compound prevents them from polymerizing, thereby disrupting the actin network . This interaction is highly specific and occurs near the nucleotide binding cleft of the actin molecule .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the actin cytoskeleton, which can lead to changes in cell shape and motility . This disruption can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to actin monomers, which prevents them from polymerizing and forming part of the actin cytoskeleton . This binding occurs near the nucleotide binding cleft of the actin molecule . The result is a disruption of the actin network within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is provided as a lyophilized powder that is stable for 2 to 3 years when stored at ≤–20 ̊C and desiccated . Stock solutions are stable for at least 2 to 3 months at ≤–20 ̊C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a peritoneal dissemination model of human gastric cancer in mice, intraperitoneal injection of this compound significantly improved survival rate .
Metabolic Pathways
This compound is involved in the actin polymerization pathway. It binds to actin monomers and prevents them from polymerizing, thereby disrupting the actin network .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After production in the choanocytes, the latrunculin is transferred via the archeocytes to the vulnerable areas of the sponges where defense is needed, such as injured or regenerating sites .
Subcellular Localization
This compound localizes to the actin cytoskeleton within the cell . By binding to actin monomers, it disrupts the actin network and affects its activity and function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes:: The synthesis of Latrunculin A involves several steps, including cyclization and macrolactonization. While the exact synthetic route may vary, the key steps typically include the formation of the thiazolidinone ring and subsequent macrolactonization to yield the final compound.
Reaction Conditions::- Cyclization: The thiazolidinone ring formation often requires specific reagents and conditions, such as thionyl chloride or phosphorus pentoxide.
- Macrolactonization: The macrolactonization step involves the closure of the macrocycle, typically using acid-catalyzed esterification.
Industrial Production:: Although this compound is primarily obtained from natural sources, efforts are underway to develop scalable synthetic routes for industrial production.
Chemical Reactions Analysis
Types of Reactions:: Latrunculin A is involved in various chemical reactions:
Sequestration of G-actin: It binds to monomeric actin, preventing its polymerization into F-actin filaments.
Inhibition of Mitotic Spindle Formation: By disrupting actin dynamics, this compound affects cell division.
Thionyl Chloride: Used for cyclization.
Acid-Catalyzed Esterification: Essential for macrolactonization.
Major Products:: The primary product of this compound’s action is the inhibition of actin polymerization, leading to altered cellular processes.
Scientific Research Applications
Latrunculin A finds applications across various fields:
Cancer Research: Its anti-metastatic properties make it valuable for studying cancer cell migration.
Cell Biology: Researchers use it to investigate actin dynamics and cytoskeletal changes.
Drug Development: this compound serves as a potential lead compound for novel therapeutics.
Comparison with Similar Compounds
Latrunculin A stands out due to its unique ability to specifically target actin dynamics. Similar compounds include cytochalasins and jasplakinolides, but their mechanisms differ.
Properties
IUPAC Name |
(4R)-4-[(1R,4Z,8E,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17-,18-,19+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVBPZROPPMBLW-IZGXTMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893488 | |
| Record name | Latrunculin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-93-6 | |
| Record name | Latrunculin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrunculin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrunculin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | latrunculin a | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Latrunculin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LATRUNCULIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRQ9WWM084 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Latrunculin A and what is its primary molecular target?
A1: this compound (LatA) is a marine toxin originally isolated from the Red Sea sponge Negombata magnifica. It exhibits potent and selective binding to actin monomers (G-actin), disrupting actin polymerization and affecting various cellular processes reliant on the actin cytoskeleton [, , , ].
Q2: How does this compound interact with actin monomers?
A2: this compound binds to a specific site on G-actin, forming a 1:1 complex []. This binding event prevents the incorporation of G-actin into filamentous actin (F-actin), ultimately leading to disruption of the actin cytoskeleton [, , , , , ].
Q3: Which cellular processes are affected by this compound's disruption of the actin cytoskeleton?
A3: this compound impacts numerous cellular processes, including cytokinesis, cell migration, endocytosis, and exocytosis [, , , , , , , , ]. Its effects have been studied in various cell types, including yeast, mammalian cells, and platelets [, , , , , , , , , , , , , ].
Q4: Are there differences in how this compound affects different types of actin structures?
A4: Yes, this compound appears to have a more pronounced effect on cortical actin structures compared to rapidly turning over actin stress fibers []. For instance, it significantly inhibits bombesin/gastrin-releasing peptide (GRP) receptor internalization, which is dependent on cortical actin, but has minimal effect on stress fibers disrupted by cytochalasin D or HA-1077 [].
Q5: Can this compound affect intracellular signaling pathways?
A5: Yes, this compound can influence intracellular signaling pathways indirectly through its effects on the actin cytoskeleton. For example, in fission yeast, LatA treatment leads to Imp1p-dependent nuclear translocation of the transcription factor Pap1p, which then induces the expression of the caf5 gene, encoding an efflux pump. This suggests a stress response pathway activated by LatA-induced cytoskeletal perturbations [].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C20H27NO5S and a molecular weight of 393.5 g/mol [].
Q7: Is there spectroscopic data available for this compound?
A7: While the provided abstracts do not specify particular spectroscopic data, this compound and its analogues have been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as part of their structural elucidation and studies on structure-activity relationships [].
Q8: Does this compound possess catalytic activity?
A9: this compound is not known to have any catalytic properties. It acts by binding to G-actin and sequestering it, thereby preventing its incorporation into F-actin. It does not catalyze any chemical reactions [, , , ].
Q9: Have computational methods been used to study this compound?
A10: Yes, computational studies have been employed to analyze the binding of this compound and its analogues to G-actin. These studies have provided valuable insights into the structure-activity relationships of this compound, enabling the design of more potent and synthetically accessible analogues [].
Q10: How do structural modifications of this compound affect its activity?
A11: Diverted total synthesis approaches have revealed valuable insights into this compound's SAR. For example, replacing the thiazolidinone ring with an oxazolidinone moiety only slightly reduces its actin-binding affinity. Additionally, removing methyl branches from the macrocycle significantly increases its potency while simplifying its synthesis [].
Q11: Are there synthetic analogues of this compound with improved properties?
A12: Yes, synthetic efforts have produced analogues like compound 44, which surpasses the potency of Latrunculin B in disrupting actin polymerization while being easier to synthesize [].
Q12: What are the safety considerations and regulations surrounding the use of this compound in research?
A12: As a potent toxin, this compound necessitates careful handling and appropriate safety measures in research settings. Researchers should consult relevant safety data sheets and follow established laboratory protocols for handling hazardous substances.
Q13: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A13: The provided abstracts primarily focus on the in vitro effects and mechanisms of action of this compound. Detailed information on its PK/PD properties, including ADME, would require further investigation, particularly if considering its potential therapeutic use.
Q14: What in vitro models have been used to study the effects of this compound?
A14: this compound's effects have been extensively studied in various in vitro models, including:
- Yeast cells: Investigating cell cycle progression, cytokinesis, and stress responses [, , , ].
- Mammalian cells: Examining receptor internalization, cell migration, and signal transduction pathways [, , , , ].
- Platelets: Assessing granule secretion, actin dynamics, and integrin activation [, , ].
Q15: Has this compound been tested in animal models?
A17: While the provided abstracts don't mention specific animal model studies, this compound has been used in animal models to investigate developmental processes, such as in C. elegans embryos [] and in mouse cloning studies [, , ]. Further research in relevant animal models would be needed to explore its therapeutic potential and assess its safety and efficacy in vivo.
Q16: Have there been any clinical trials involving this compound?
A16: this compound is not currently used in clinical settings, and no clinical trials have been conducted to evaluate its safety and efficacy in humans.
Q17: Are there any known mechanisms of resistance to this compound?
A19: While specific mechanisms of resistance haven't been extensively documented in the provided abstracts, mutations in actin itself could potentially confer resistance to this compound, as seen in yeast studies where a mutation in actin (D157E) confers resistance to this compound by altering its binding site [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















